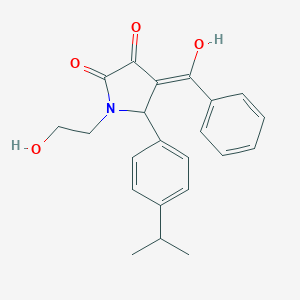

4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The base structure consists of a 1,5-dihydro-2H-pyrrol-2-one framework, which represents a five-membered lactam ring system with specific saturation patterns. The numbering system begins at the nitrogen atom and proceeds around the ring to establish positional relationships for substituent groups. The "2H-pyrrol-2-one" designation indicates that the compound contains a pyrrolone ring with hydrogen atoms at specific positions and a ketone functionality at the 2-position.

The compound's systematic name reflects the precise positioning of each substituent group according to International Union of Pure and Applied Chemistry rules. The benzoyl group occupies the 4-position, providing aromatic character through its phenyl ring and carbonyl functionality. The hydroxyl group at the 3-position introduces additional hydrogen bonding capability and influences the compound's chemical reactivity. The 2-hydroxyethyl substituent at the 1-position (nitrogen) extends the molecular framework and contributes to the overall polarity of the structure. The 4-isopropylphenyl group at the 5-position adds significant steric bulk and hydrophobic character to the molecule.

Isomeric considerations for this compound encompass both constitutional and stereochemical possibilities. The presence of multiple chiral centers, particularly at positions where substituents are attached to the pyrrolone ring, creates potential for stereoisomerism. The 5-position represents a stereocenter due to the tetrahedral carbon bearing the 4-isopropylphenyl substituent. Additionally, the possibility of geometric isomerism exists around certain double bonds within the aromatic systems, though these are typically fixed in their most stable configurations.

Molecular Formula and Weight Analysis

The molecular formula for this compound is established as C₂₂H₂₅NO₄, indicating a complex organic structure with significant molecular weight and multiple functional groups. This composition reflects the integration of carbon atoms from the pyrrolone core (4 carbons), the benzoyl substituent (7 carbons), the 2-hydroxyethyl chain (2 carbons), and the 4-isopropylphenyl group (9 carbons). The nitrogen content is limited to a single atom within the pyrrolone ring system, while the oxygen content includes four atoms distributed among the lactam carbonyl, hydroxyl groups, and benzoyl carbonyl.

The molecular weight of this compound is calculated as approximately 341.43 grams per mole, positioning it within the range typical for pharmaceutical intermediates and bioactive molecules. This molecular weight reflects the substantial structural complexity achieved through the combination of aromatic and aliphatic components. The weight distribution among the various substituents demonstrates the significant contribution of the aromatic systems, which comprise the majority of the molecular mass through the benzoyl and 4-isopropylphenyl groups.

| Molecular Parameter | Value | Contribution Analysis |

|---|---|---|

| Molecular Formula | C₂₂H₂₅NO₄ | Complete elemental composition |

| Molecular Weight | 341.43 g/mol | Total calculated mass |

| Carbon Content | 22 atoms | 77.5% of total heavy atoms |

| Hydrogen Content | 25 atoms | Extensive substitution pattern |

| Nitrogen Content | 1 atom | Single heterocyclic nitrogen |

| Oxygen Content | 4 atoms | Multiple functional groups |

The elemental analysis reveals the predominance of carbon atoms, which constitute the structural backbone through both aromatic and aliphatic components. The hydrogen-to-carbon ratio of approximately 1.14 indicates a highly substituted structure with significant aromatic character. The oxygen-to-carbon ratio of 0.18 reflects the presence of multiple oxygen-containing functional groups that contribute to the compound's potential for hydrogen bonding and polar interactions.

Substituent Configuration and Stereochemical Implications

The substituent configuration of this compound exhibits complex stereochemical relationships that significantly influence its three-dimensional structure and chemical properties. The arrangement of substituents around the pyrrolone core creates a molecule with distinct spatial organization and potential for conformational flexibility. The 5-position stereocenter represents the primary source of chirality within the molecule, where the 4-isopropylphenyl group can adopt either R or S configuration depending on the synthetic pathway and stereochemical control employed during preparation.

The spatial arrangement of the benzoyl group at the 4-position creates significant steric interactions with adjacent substituents, particularly influencing the conformation of the 3-hydroxyl group and the overall ring geometry. The planar nature of the benzoyl group contrasts with the tetrahedral geometry at the 5-position, creating a molecule with mixed hybridization states and varying degrees of rotational freedom around different bonds. The 2-hydroxyethyl chain at the nitrogen position provides conformational flexibility through rotation around the carbon-nitrogen and carbon-carbon bonds, allowing the terminal hydroxyl group to adopt various orientations relative to the pyrrolone core.

The 4-isopropylphenyl substituent introduces substantial steric bulk that influences the overall molecular conformation and limits certain rotational degrees of freedom. The isopropyl group on the phenyl ring creates additional branching that affects intermolecular interactions and packing arrangements. The combination of aromatic and aliphatic components within this substituent provides both rigid and flexible structural elements that contribute to the compound's overall three-dimensional architecture.

| Stereochemical Feature | Location | Structural Impact |

|---|---|---|

| Primary Chiral Center | Position 5 | Controls absolute configuration |

| Benzoyl Orientation | Position 4 | Influences ring planarity |

| Hydroxyl Configuration | Position 3 | Affects hydrogen bonding |

| Ethyl Chain Flexibility | Position 1 | Provides conformational freedom |

| Isopropyl Branching | Phenyl substituent | Creates steric hindrance |

The stereochemical implications extend beyond simple geometric considerations to encompass the compound's potential biological activity and synthetic accessibility. The specific arrangement of substituents creates unique molecular recognition patterns that may influence binding interactions with biological targets. The presence of multiple hydroxyl groups capable of hydrogen bonding, combined with aromatic systems suitable for π-π interactions, suggests complex three-dimensional binding requirements that are highly dependent on the precise stereochemical configuration.

Properties

IUPAC Name |

(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14(2)15-8-10-16(11-9-15)19-18(20(25)17-6-4-3-5-7-17)21(26)22(27)23(19)12-13-24/h3-11,14,19,24-25H,12-13H2,1-2H3/b20-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPNESGWLZEUQU-CZIZESTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one , also known as a pyrrolone derivative, has garnered attention due to its potential biological activities. This article reviews its biological effects, focusing on anti-inflammatory properties, interactions with specific proteins, and other pharmacological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyrrolone core with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the context of inflammation and protein interactions.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives similar to this compound can inhibit inflammatory responses. For instance, the compound HHMP (4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol), which shares structural similarities, was shown to significantly reduce nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The inhibitory effects were dose-dependent, indicating a potential therapeutic application in inflammatory diseases .

Table 1: Inhibitory Effects on NO and PGE2 Production

| Concentration (μM) | NO Inhibition (%) | PGE2 Inhibition (%) |

|---|---|---|

| 12.5 | 81.91 | 99.38 |

| 25 | 66.80 | 75.94 |

| 50 | 48.98 | 54.86 |

2. Protein Interaction Studies

The interaction of this compound with specific proteins has been explored through molecular docking studies. It has been identified as a potential inhibitor of the S100A10-annexin A2 protein interaction, which is crucial in various cellular processes including inflammation and cancer progression . The binding affinity of the compound is attributed to hydrophobic interactions and hydrogen bonding with key residues in the protein's binding pocket.

Table 2: Binding Affinity Characteristics

| Compound | Binding Site Interaction | Key Residues Involved |

|---|---|---|

| 4-benzoyl... | H1 and H2 sites | Glu5, Glu9 |

| HHMP | H3 site | Phe41 |

The anti-inflammatory mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are pivotal in the inflammatory pathway. The compound's ability to block the nuclear factor kappa B (NF-κB) signaling pathway further supports its role in mitigating inflammation .

Case Studies

A significant case study involved testing the compound's effects on zebrafish larvae exposed to LPS-induced inflammation. Results indicated that treatment with the compound led to a marked reduction in NO production, corroborating findings from cell line studies .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Analogs

*Estimated based on analog 38 (C24H28NO4).

Substituent Effects on Bioactivity and Solubility

- Aroyl Group (Position 4) : Electron-withdrawing groups (e.g., trifluoromethyl in 25 ) enhance metabolic stability but reduce solubility, whereas electron-donating groups (e.g., ethoxy in 41 ) improve solubility .

- N-Substituent (Position 1) : Hydrophilic groups like 2-hydroxyethyl or 2-hydroxypropyl enhance aqueous solubility, while aromatic substituents (e.g., 4-hydroxy-3-nitrophenyl in PH-37 ) may improve target binding .

Key Research Findings

- SAR Insights : The 4-isopropylphenyl group at position 5 (as in the target compound and 38 ) balances lipophilicity and solubility, making it favorable for membrane permeability .

- Thermal Stability : Higher melting points (e.g., 263–265°C for 20 ) correlate with crystalline packing enforced by bulky substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.